B5Tsk5H9AQ
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Overview
Description
The compound B5Tsk5H9AQ 3,4-Dimethoxyamphetamine Hydrochloride (S)- , is a chemical substance with the molecular formula C11H17NO2.ClH . It is a stereochemically defined compound with a unique identifier assigned by the FDA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves several steps. The starting material is typically 3,4-Dimethoxybenzaldehyde , which undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyamphetamine Hydrochloride (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted amines and ethers .
Scientific Research Applications
3,4-Dimethoxyamphetamine Hydrochloride (S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors , leading to the release of these neurotransmitters. This results in altered mood and perception, which is why it is studied for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 4-Methoxyamphetamine (PMA)
Uniqueness
3,4-Dimethoxyamphetamine Hydrochloride (S)- is unique due to its specific stereochemistry and methoxy substituents at the 3 and 4 positions of the benzene ring. This gives it distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
2811-24-7 |
---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
CERQYUUAGZXWKV-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N.Cl |
Origin of Product |
United States |
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